Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate
Overview
Description
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Boztaş et al. (2019) demonstrated the use of cyclopropane-containing compounds in the synthesis of bromophenol derivatives, showcasing their effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's, Parkinson's, and ataxia. This highlights the compound's potential in synthesizing biologically active molecules with therapeutic applications (Boztaş et al., 2019).
Organic Phosphine-Catalyzed Annulation
Zhu et al. (2003) explored the compound in a phosphine-catalyzed [4 + 2] annulation reaction, forming highly functionalized tetrahydropyridines. This process underlines the compound's role in creating complex structures with potential in pharmaceutical development and synthetic chemistry (Zhu et al., 2003).
Antimicrobial and Antioxidant Studies
Research by Raghavendra et al. (2016) on the synthesis of cyclopropane carboxylates, including derivatives similar in structure to Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate, showed significant antimicrobial and antioxidant activities. This indicates the compound's potential utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Oxidative Ring Opening
A study by Graziano et al. (1996) involving the oxidative ring opening of similar ethyl cyclopropane carboxylates by RuO4 showcased a method for regioselective scission of electron-rich bonds in cyclopropane rings. This reaction is significant for organic synthesis, providing a pathway to synthesize various functionalized molecules (Graziano et al., 1996).
Biochemical Analysis
Dosage Effects in Animal Models
The effects of Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s effectiveness in different cellular environments .
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-7-10(12(15)16-4-2)14-11(13-9)8-5-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFLZILRVALTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.